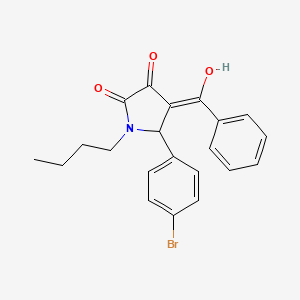
4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as BB-1, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one acts by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDACs have been found to be overexpressed in cancer cells, leading to the suppression of tumor suppressor genes. By inhibiting HDACs, 4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can restore the expression of tumor suppressor genes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis and reduce oxidative stress. In addition, 4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity for HDAC inhibition. This allows for targeted inhibition of HDACs without affecting other cellular processes. However, one limitation of using 4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
Future research on 4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one could focus on its potential as a combination therapy with other cancer treatments. In addition, further studies could investigate the effects of 4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one on other cellular processes, such as DNA repair and cell signaling pathways. Finally, the development of more soluble forms of 4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one could improve its potential for use in clinical settings.
Métodos De Síntesis
The synthesis of 4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromobenzophenone and 1-bromo-3-butene in the presence of a base, followed by a cyclization reaction with hydroxylamine hydrochloride. The resulting product is then treated with acetic anhydride to obtain 4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. This synthesis method has been optimized to achieve a high yield of 4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one with high purity.
Aplicaciones Científicas De Investigación
4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential application in cancer treatment. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential as an anti-inflammatory agent and for its ability to reduce oxidative stress.
Propiedades
IUPAC Name |
(4Z)-5-(4-bromophenyl)-1-butyl-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO3/c1-2-3-13-23-18(14-9-11-16(22)12-10-14)17(20(25)21(23)26)19(24)15-7-5-4-6-8-15/h4-12,18,24H,2-3,13H2,1H3/b19-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZKPXLOZQFZAX-ZPHPHTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide](/img/structure/B5315375.png)
![ethyl {2-[(1-piperidinylacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5315379.png)

![methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetate](/img/structure/B5315397.png)
![4-methoxy-3-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5315406.png)
![N-[1-(methoxymethyl)cyclopentyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5315411.png)
![3-[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5315413.png)
![(1S,5R,11aS)-3-[6-isopropyl-2-(trifluoromethyl)pyrimidin-4-yl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5315428.png)
![5-fluoro-2-(1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5315432.png)
![3-butyl-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5315434.png)
![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acid](/img/structure/B5315436.png)
![N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5315441.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5315470.png)
![2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5315472.png)